4-Chloro-2-ethynyl-1-methoxybenzene
Description
Contextualization within Substituted Arylalkynes
Substituted arylalkynes, a class of organic compounds characterized by an aromatic ring attached to a carbon-carbon triple bond, are fundamental components in modern synthetic chemistry. nih.govbohrium.comacs.org The reactivity of the alkyne and the electronic and steric properties of the substituents on the aryl ring dictate their chemical behavior. 4-Chloro-2-ethynyl-1-methoxybenzene is a prime example of this class, where the chlorine atom and the methoxy (B1213986) group exert significant electronic influence on the reactivity of the ethynyl (B1212043) moiety. The chloro group acts as an electron-withdrawing group through induction, while the methoxy group is electron-donating through resonance. This electronic push-pull system can modulate the reactivity of the alkyne in various reactions.
Significance in Modern Organic Synthesis
The significance of this compound in modern organic synthesis lies in its versatility as a precursor to a wide array of organic molecules. The ethynyl group serves as a handle for numerous transformations, including well-established reactions like the Sonogashira coupling, click chemistry, and various cycloaddition reactions. nih.govmdpi.com These reactions are instrumental in constructing complex carbon skeletons and introducing diverse functional groups.
The presence of the chloro and methoxy substituents further enhances its synthetic utility. The chlorine atom can participate in cross-coupling reactions, offering a site for further functionalization. uwindsor.ca The methoxy group can influence the regioselectivity of reactions and can be a precursor for a hydroxyl group, which is a common functional group in many biologically active molecules. This multi-functional nature allows for the stepwise and controlled construction of intricate molecular architectures, making it a valuable tool for medicinal chemists and materials scientists.
Physicochemical Properties of this compound
The following table summarizes some of the key physicochemical properties of this compound. nih.gov
| Property | Value |
| Molecular Formula | C9H7ClO |
| Molecular Weight | 166.60 g/mol |
| IUPAC Name | This compound |
| CAS Number | 95186-47-3 |
| SMILES | COC1=C(C=C(C=C1)Cl)C#C |
| InChIKey | APAHTCMWFKAHJF-UHFFFAOYSA-N |
This data is sourced from PubChem. nih.gov
Applications in Cross-Coupling Reactions
The presence of both a chloro and an ethynyl group makes this compound a particularly interesting substrate for palladium-catalyzed cross-coupling reactions. uwindsor.ca For instance, the ethynyl group can readily participate in Sonogashira couplings with aryl or vinyl halides to form diarylalkynes or enynes, respectively.
Furthermore, the chloro substituent on the aromatic ring can also undergo cross-coupling reactions, such as the Suzuki or Stille reaction, to introduce new carbon-carbon bonds. researchgate.net The differential reactivity of the C-Cl bond and the C-H bond of the terminal alkyne allows for selective and sequential functionalization, providing a powerful strategy for the synthesis of complex, unsymmetrical biaryls and other elaborate structures.
Role in the Synthesis of Heterocyclic Compounds
The ethynyl group in this compound is a key functional group for the construction of various heterocyclic systems. nih.gov For example, it can undergo [3+2] cycloaddition reactions with azides to form triazoles, a class of heterocycles with wide applications in medicinal chemistry and materials science. nih.gov Additionally, it can participate in annulation reactions to form fused ring systems like indoles, furans, and pyrans. The substituents on the benzene (B151609) ring can influence the regiochemistry and stereochemistry of these cyclization reactions, allowing for the synthesis of a diverse range of substituted heterocyclic compounds.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-ethynyl-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAHTCMWFKAHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631688 | |
| Record name | 4-Chloro-2-ethynyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95186-47-3 | |
| Record name | 4-Chloro-2-ethynyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity, Reaction Mechanisms, and Transformation Pathways
Reactions at the Ethynyl (B1212043) Moiety
The carbon-carbon triple bond of the ethynyl group is the primary site of reactivity, undergoing additions, cycloadditions, and metal-catalyzed transformations.
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The ethynyl group of 4-chloro-2-ethynyl-1-methoxybenzene can participate as a 2π-electron component in several types of cycloadditions.
The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,2,3-triazoles. wikipedia.org In this reaction, this compound can react with a variety of organic azides (R-N₃) to form 1,4-disubstituted 1,2,3-triazoles. The reaction is most commonly catalyzed by copper(I) species, which ensures high regioselectivity for the 1,4-isomer. lumiprobe.com This transformation, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), proceeds under mild conditions, is tolerant of a wide range of functional groups, and consistently provides high yields. wikipedia.orgyoutube.com
The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-triazolide intermediate. Subsequent ring contraction and protonolysis release the triazole product and regenerate the catalyst.
Figure 1. General reaction scheme for the Cu(I)-catalyzed 1,3-dipolar cycloaddition of this compound with an organic azide.
Below is a table representing typical reaction conditions for the synthesis of 1,2,3-triazoles from terminal alkynes.
| Azide Reactant (R-N₃) | Catalyst/Solvent System | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate / t-BuOH/H₂O | Room Temperature | >95 | nih.gov |
| Phenyl Azide | CuI / THF | Room Temperature | ~90 | youtube.com |
| Alkyl Azides | [Cu(CH₃CN)₄]PF₆ / CH₂Cl₂ | Room Temperature | 90-98 | rsc.org |
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In this type of reaction, the alkyne functionality of this compound can act as a dienophile, reacting with a conjugated diene. organic-chemistry.org The reaction with an alkynyl dienophile results in the formation of a cyclohexadiene ring system. The rate and efficiency of the Diels-Alder reaction are sensitive to the electronic properties of both the diene and the dienophile. masterorganicchemistry.com Generally, the reaction is favored when the dienophile is substituted with electron-withdrawing groups and the diene with electron-donating groups. organic-chemistry.org The phenyl group itself is an electron-withdrawing substituent that can activate the dienophile.
Figure 2. General reaction scheme for the Diels-Alder reaction of this compound with a generic diene.
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic and steric influences of the substituents on both reactants. masterorganicchemistry.com For a dienophile like this compound, the "ortho" and "para" products are typically favored.
| Diene | Conditions | Product Type | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Cyclopentadiene | Heat (e.g., 150-180 °C), neat or in a high-boiling solvent | Bicyclic Adduct | Moderate to High | wikipedia.org |
| 1,3-Butadiene | High pressure and/or heat | Substituted Cyclohexadiene | Variable | organic-chemistry.org |
| Danishefsky's Diene | Lewis Acid Catalyst (e.g., ZnCl₂), CH₂Cl₂ | Functionalized Cyclohexenone (after hydrolysis) | Good to Excellent | organic-chemistry.orgmasterorganicchemistry.com |
The ethynyl group can be hydrated to form a carbonyl compound. In the presence of a mercury(II) salt catalyst in aqueous acid, the hydration of terminal alkynes typically follows Markovnikov's rule to yield a methyl ketone. The reaction proceeds via the formation of an intermediate enol, which rapidly tautomerizes to the more stable keto form. For this compound, this would result in the formation of 1-(4-chloro-2-methoxyphenyl)ethan-1-one.
Alternatively, anti-Markovnikov hydration can be achieved via a hydroboration-oxidation sequence. Reaction with a sterically hindered borane (B79455) (e.g., 9-BBN), followed by oxidation with hydrogen peroxide under basic conditions, yields the corresponding aldehyde, in this case, (4-chloro-2-methoxyphenyl)acetaldehyde.
Oxidative cleavage of the alkyne can also be performed using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄), which would cleave the triple bond to yield a carboxylic acid (4-chloro-2-methoxybenzoic acid).
| Reaction Type | Reagents | Product | Regioselectivity |
|---|---|---|---|
| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone | Markovnikov |
| Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov |
| Oxidative Cleavage | 1. O₃; 2. H₂O or 1. KMnO₄, heat | Carboxylic Acid | N/A |
Substituted phenylacetylenes, including derivatives like this compound, can undergo polymerization to form conjugated polymers. These poly(phenylacetylene)s are of interest due to their potential applications in materials science. The polymerization is typically initiated by transition metal catalysts, with rhodium- and tungsten-based systems being particularly common. The properties of the resulting polymer, such as molecular weight and stereoregularity (cis- vs. trans-polyene geometry), are highly dependent on the choice of catalyst and reaction conditions.
For instance, rhodium(I) complexes often catalyze the polymerization to yield highly stereoregular cis-transoidal polymers. Tungsten-based metathesis catalysts (e.g., WCl₆/Ph₄Sn) are also effective for the polymerization of phenylacetylene (B144264) derivatives.
| Catalyst System | Solvent | Temperature | Resulting Polymer Structure |
|---|---|---|---|
| Rh(I) complexes (e.g., [Rh(nbd)Cl]₂) | THF, Et₃N | 20-40 °C | High cis-transoidal content |
| WCl₆ / Ph₄Sn | Toluene | 0-30 °C | Mixture of cis and trans isomers |
| MoCl₅ | Toluene | 30 °C | Mixture of cis and trans isomers |
The terminal alkyne can be readily functionalized at the terminal carbon. A common transformation is the iodination to form a 1-iodoalkyne. This can be achieved using various reagents, such as N-iodosuccinimide (NIS) in the presence of a catalyst like silver nitrate (B79036) (AgNO₃) or a simple base. These 1-iodoalkynes are valuable synthetic intermediates, for example in Sonogashira cross-coupling reactions or in the three-component synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. rsc.org
While direct iodocyclization onto the adjacent phenyl ring is not a typical reaction pathway for this substrate without a suitably positioned nucleophile, other metal-mediated cyclizations are possible. For instance, palladium-catalyzed reactions in the presence of appropriate coupling partners can lead to the formation of various heterocyclic structures.
| Reaction | Reagents | Solvent | Product | Typical Yield (%) |
|---|---|---|---|---|
| Terminal Iodination | NIS, AgNO₃ (cat.) | Acetone | 1-chloro-2-(2-iodoethynyl)-4-methoxybenzene | Good to Excellent |
| Terminal Iodination | I₂, K₂CO₃ | DMF | 1-chloro-2-(2-iodoethynyl)-4-methoxybenzene | Good |
Cycloaddition Reactions
Reactions at the Halogen Moiety
The chlorine atom attached to the benzene (B151609) ring provides a handle for various substitution and cross-coupling reactions, enabling further derivatization of the molecule.
While simple aryl halides are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly with strong nucleophiles or when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org In the case of this compound, the presence of the electron-donating methoxy (B1213986) group would typically disfavor SNAr. However, reactions with strong nucleophiles like alkoxides can be forced, often requiring harsh conditions. youtube.compressbooks.pub
The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.orgpressbooks.pub
Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. youtube.commasterorganicchemistry.com
For SNAr to be efficient, the aromatic ring is often activated by electron-withdrawing groups at the ortho and/or para positions to stabilize the negative charge of the Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Reactions can be carried out in various solvents, including dipolar aprotic solvents or even in aqueous media with the aid of additives. d-nb.infoacsgcipr.org
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it is particularly useful for the derivatization of aryl halides. uwindsor.cayonedalabs.com This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.comresearchgate.net
Aryl chlorides, such as in this compound, are generally less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings. uwindsor.ca However, significant advances in catalyst design, particularly the development of catalysts based on bulky, electron-rich phosphine (B1218219) ligands, have made the coupling of aryl chlorides routine. uwindsor.caacs.orgnih.gov These advanced catalytic systems can effectively facilitate the challenging oxidative addition of the palladium(0) catalyst to the strong C-Cl bond. uwindsor.caacs.org
The catalytic cycle for the Suzuki-Miyaura reaction generally proceeds through three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride, forming a Pd(II) intermediate. yonedalabs.comnih.gov
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base. yonedalabs.com
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.comnih.gov
The Suzuki-Miyaura reaction is highly tolerant of a wide range of functional groups, making it an invaluable tool for the synthesis of complex molecules. uwindsor.cayoutube.com
| Reaction Step | Description |
| Oxidative Addition | Pd(0) inserts into the C-Cl bond to form a Pd(II) complex. |
| Transmetalation | The aryl group from the boronic acid replaces the chloride on the Pd(II) complex. |
| Reductive Elimination | The two aryl groups couple, forming the biaryl product and regenerating the Pd(0) catalyst. |
Reactions at the Methoxy Group
The methoxy group on the aromatic ring can be cleaved to reveal a hydroxyl group, providing another point for functionalization or for altering the electronic properties of the molecule.
The cleavage of the methyl ether in this compound to form the corresponding phenol (B47542), 4-chloro-2-ethynylphenol, is a common transformation. Boron tribromide (BBr₃) is a widely used and highly effective reagent for the demethylation of aryl methyl ethers. nih.govresearchgate.netcommonorganicchemistry.com
The mechanism of BBr₃-mediated demethylation is initiated by the formation of an adduct between the Lewis acidic boron atom and the oxygen atom of the ether. gvsu.edu This is followed by the nucleophilic attack of a bromide ion on the methyl group in a process akin to an SN2 reaction, leading to the cleavage of the methyl-oxygen bond and the formation of a bromodiboryl ether intermediate and methyl bromide. gvsu.edu Subsequent hydrolysis of the boryl ether yields the final phenol product.
Recent computational studies suggest a more complex mechanism involving charged intermediates and the possibility of one equivalent of BBr₃ cleaving up to three equivalents of the aryl methyl ether. nih.govresearchgate.net The reaction pathway can be influenced by the stoichiometry of the reagents. nih.gov
| Reagent | Product | Key Mechanistic Feature |
| BBr₃ | 4-Chloro-2-ethynylphenol | Formation of an ether-BBr₃ adduct followed by nucleophilic attack of bromide on the methyl group. |
Electrophilic Aromatic Substitution on the Benzene Ring
The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic and steric effects of its three substituents: the methoxy (-OCH₃), chloro (-Cl), and ethynyl (-C≡CH) groups. The positions on the benzene ring available for substitution are C3, C5, and C6. The directing effects of the existing substituents determine the regioselectivity of incoming electrophiles.
The methoxy group at C1 is a potent activating group and a strong ortho, para-director. organicchemistrytutor.compressbooks.pubquora.comquora.com This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which increases the electron density of the benzene ring, particularly at the ortho (C2 and C6) and para (C4) positions. organicchemistrytutor.comquora.com This increased nucleophilicity makes the ring more susceptible to attack by electrophiles. organicchemistrytutor.comquora.com Since the C2 and C4 positions are already substituted, the directing influence of the methoxy group is primarily towards the C6 position.
The chloro group at C4 is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho, para-director because of the resonance donation of its lone pairs. wikipedia.orgyoutube.com This means it directs incoming electrophiles to the positions ortho (C3 and C5) and para (C1) to itself. As the C1 position is occupied, its directing influence is towards C3 and C5.
The ethynyl group at C2 is generally considered a deactivating group, primarily due to the sp-hybridization of its carbon atoms, which imparts a significant inductive electron-withdrawing effect. rsc.org Research has indicated that the ethynyl group deactivates the aromatic ring and directs incoming electrophiles to the meta position (C4 and C6 relative to the ethynyl group) more so than the para position. rsc.org
A summary of the predicted outcomes for common electrophilic aromatic substitution reactions is presented in the table below. It is important to note that these are predicted products based on established directing group effects, and actual experimental results may vary depending on specific reaction conditions.
| Reaction | Reagents | Predicted Major Product | Predicted Minor Products |
| Nitration | HNO₃, H₂SO₄ | 4-Chloro-2-ethynyl-1-methoxy-6-nitrobenzene | 4-Chloro-2-ethynyl-1-methoxy-5-nitrobenzene, 4-Chloro-2-ethynyl-1-methoxy-3-nitrobenzene |
| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 6-Bromo-4-chloro-2-ethynyl-1-methoxybenzene | 5-Bromo-4-chloro-2-ethynyl-1-methoxybenzene, 3-Bromo-4-chloro-2-ethynyl-1-methoxybenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Chloro-3-ethynyl-2-methoxyphenyl)ethan-1-one | 1-(2-Chloro-4-ethynyl-5-methoxyphenyl)ethan-1-one, 1-(4-Chloro-2-ethynyl-3-methoxyphenyl)ethan-1-one |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | 4-Chloro-2-ethynyl-1-methoxy-6-alkylbenzene | 4-Chloro-2-ethynyl-1-methoxy-5-alkylbenzene, 4-Chloro-2-ethynyl-1-methoxy-3-alkylbenzene |
| Sulfonation | SO₃, H₂SO₄ | 5-Chloro-3-ethynyl-2-methoxybenzenesulfonic acid | 2-Chloro-4-ethynyl-5-methoxybenzenesulfonic acid, 4-Chloro-2-ethynyl-3-methoxybenzenesulfonic acid |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR Chemical Shift Assignments
Specific ¹H and ¹³C NMR chemical shift assignments for 4-Chloro-2-ethynyl-1-methoxybenzene have not been reported in the searched scientific databases. Without experimental spectra, a data table of chemical shifts cannot be generated.
Analysis of Coupling Constants for Stereochemical Elucidation
The analysis of coupling constants, which is crucial for determining the connectivity and stereochemistry of a molecule, is dependent on experimental ¹H NMR data. As this data is unavailable, no analysis can be offered for this compound.
Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR techniques such as COSY, HMQC, and HMBC are powerful tools for confirming the structural assignment of a compound. However, the application and interpretation of these techniques require initial 1D NMR data. Due to the absence of published ¹H and ¹³C NMR spectra for this compound, a discussion of its 2D NMR analysis is not possible.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the precise elemental formula of a compound by providing a highly accurate mass measurement. For this compound, the exact mass can be calculated based on its molecular formula, C₉H₇ClO.
The theoretical monoisotopic mass is a critical piece of data for identifying the compound in an HRMS analysis.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇ClO | rsc.org |
| Calculated Exact Mass | 166.0185425 Da | rsc.org |
Fragmentation Pattern Analysis
The analysis of fragmentation patterns in mass spectrometry provides valuable information about a molecule's structure. When a molecule is ionized in a mass spectrometer, it often breaks apart into characteristic fragment ions. Studying the mass-to-charge ratio of these fragments helps to deduce the original structure. However, experimental mass spectra detailing the fragmentation pattern of this compound are not available in the searched literature.
Ion Mobility Spectrometry for Collision Cross Section (CCS) Prediction
Ion mobility spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.org This separation provides a crucial parameter known as the collision cross section (CCS), which is a measure of the ion's rotational average projected area. The CCS value is an important identifier, especially when combined with mass spectrometry, as it can help distinguish between isomers that have identical masses. nih.gov
For this compound, predicted CCS values have been calculated using computational methods. These predictions are essential in the absence of experimental data and provide a valuable reference for future analytical work. The predicted CCS values for various adducts of this compound and its isomer, 2-chloro-1-ethynyl-4-methoxybenzene, are presented below. These values were calculated using the CCSbase prediction tool.
Table 1: Predicted Collision Cross Section (CCS) Values for C9H7ClO Isomers
| Adduct | m/z | Predicted CCS (Ų) for this compound | Predicted CCS (Ų) for 2-chloro-1-ethynyl-4-methoxybenzene |
|---|---|---|---|
| [M+H]+ | 167.02582 | 130.1 | 130.1 |
| [M+Na]+ | 189.00776 | 143.0 | 143.0 |
| [M-H]- | 165.01126 | 133.0 | 133.0 |
| [M+NH4]+ | 184.05236 | 149.8 | 149.8 |
| [M+K]+ | 204.98170 | 137.6 | 137.6 |
| [M+H-H2O]+ | 149.01580 | 120.1 | 120.1 |
| [M+HCOO]- | 211.01674 | 145.2 | 145.2 |
| [M+CH3COO]- | 225.03239 | 186.4 | 186.4 |
| [M+Na-2H]- | 186.99321 | 135.8 | 135.8 |
| [M]+ | 166.01799 | 127.9 | 127.9 |
| [M]- | 166.01909 | 127.9 | 127.9 |
Data sourced from PubChemLite. The m/z values are for the respective adducts of the chemical formula C9H7ClO.
The response of halogenated compounds in IMS is influenced by their structural features. Electron-withdrawing substituents, such as the chlorine atom in this compound, generally enhance sensitivity in negative ion mode. nih.gov
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Notes |
|---|---|---|---|
| ≡C-H | ~3300 | Stretch | Characteristic sharp peak for a terminal alkyne. |
| C≡C | ~2100-2260 | Stretch | Typically a sharp, weak to medium intensity band. |
| Aromatic C-H | ~3000-3100 | Stretch | Indicates the presence of the benzene (B151609) ring. |
| Aromatic C=C | ~1450-1600 | Stretch | A series of bands characteristic of the aromatic ring. |
| C-O-C (ether) | ~1250 (asymmetric) & ~1040 (symmetric) | Stretch | Strong absorptions typical for aryl ethers. |
| C-Cl | ~1000-1100 | Stretch | The position can vary depending on the substitution pattern. |
| Aromatic C-H Bending | ~800-900 | Out-of-plane bend | The pattern can give clues about the substitution on the benzene ring. |
These are approximate ranges based on data from related compounds.
The spectrum of phenylacetylene (B144264), a parent compound, shows a strong C≡C stretching vibration. nih.gov In p-chloroanisole (1-chloro-4-methoxybenzene), characteristic absorptions for the C-O ether linkage and the C-Cl bond are observed. nist.gov The combination of these features would be expected in the IR spectrum of this compound.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been reported, the analysis of its derivatives or structurally related substituted phenylacetylenes provides valuable insights into the molecular geometry and intermolecular interactions that govern its solid-state packing.
Studies on various substituted phenylacetylenes reveal that the linear ethynyl (B1212043) group significantly influences the crystal packing. nih.gov The presence of substituents on the phenyl ring, such as the chloro and methoxy (B1213986) groups in the target compound, would further dictate the nature of intermolecular interactions, which can include C-H···π, π···π stacking, and halogen bonding.
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations and Quantum Mechanical Modeling
The electronic structure of 4-Chloro-2-ethynyl-1-methoxybenzene is a subject of interest for understanding its reactivity and molecular properties. Quantum mechanical modeling, particularly using Density Functional Theory (DFT), provides significant insights into the distribution of electrons and the nature of molecular orbitals within the molecule.
Detailed research findings from computational studies on substituted anisoles and related aromatic compounds allow for a comprehensive understanding of the electronic landscape of this compound. researchgate.net The molecule's electronic properties are governed by the interplay of the electron-donating methoxy (B1213986) group (-OCH₃), the electron-withdrawing chloro group (-Cl), and the π-system of the ethynyl (B1212043) group (-C≡CH).
Calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For substituted anisoles, these electronic properties are heavily influenced by the nature and position of the substituents on the benzene (B151609) ring. researchgate.net
The molecular electrostatic potential (MEP) surface is another valuable tool derived from electronic structure calculations. It maps the electrostatic potential onto the electron density surface, revealing the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atom of the methoxy group and the π-cloud of the ethynyl group are expected to be regions of negative potential, while the hydrogen atoms and the region around the chlorine atom would exhibit positive potential.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Observation | Method of Determination |
| HOMO Energy | Relatively high, influenced by the methoxy group | DFT Calculations |
| LUMO Energy | Lowered by the chloro and ethynyl groups | DFT Calculations |
| HOMO-LUMO Gap | Moderate, indicating potential for reactivity | DFT Calculations |
| Dipole Moment | Non-zero, due to asymmetric substitution | Quantum Mechanical Modeling |
| MEP Negative Region | Localized on the oxygen and ethynyl π-system | MEP Surface Analysis |
| MEP Positive Region | Localized on aromatic and ethynyl protons | MEP Surface Analysis |
Conformational Analysis and Energy Minimization
The conformational flexibility of this compound primarily revolves around the rotation of the methoxy group relative to the plane of the benzene ring. Computational methods are employed to perform conformational analysis and identify the most stable, low-energy conformers.
Studies on anisole (B1667542) and its derivatives have shown that the preferred conformation is typically planar, where the C-O-C bond of the methoxy group lies in the plane of the aromatic ring. researchgate.net This planarity is a result of the favorable overlap between the oxygen lone pair and the aromatic π-system. However, steric hindrance from adjacent substituents can lead to non-planar conformations.
For this compound, the ethynyl group is in the ortho position to the methoxy group. This can introduce some steric strain, potentially causing the methoxy group to rotate out of the plane. Energy minimization calculations, often performed using DFT, can map the potential energy surface as a function of the dihedral angle of the methoxy group. This allows for the determination of the rotational barrier and the identification of the global energy minimum conformation.
Table 2: Conformational Analysis Data for this compound
| Parameter | Description | Predicted Finding |
| Key Dihedral Angle | C(aromatic)-C(aromatic)-O-C(methyl) | Defines the methoxy group orientation |
| Most Stable Conformer | The conformer with the lowest calculated energy | Likely a near-planar or slightly twisted conformation |
| Rotational Barrier | Energy required to rotate the methoxy group | Expected to be a few kcal/mol |
| Method of Analysis | Potential Energy Surface Scan using DFT | Standard for conformational studies |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used and reliable approach for this purpose. rsc.org
The prediction of ¹H and ¹³C NMR chemical shifts for this compound relies on calculating the magnetic shielding tensors for each nucleus. These calculated shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. acs.org
The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the substituents. The methoxy group, being an electron-donating group, is expected to shield the ortho and para positions, leading to lower chemical shifts. Conversely, the electron-withdrawing chloro and ethynyl groups will deshield the aromatic nuclei, resulting in higher chemical shifts. The interplay of these effects determines the final predicted spectrum.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |
| Aromatic CH | 6.5 - 8.0 | 110 - 140 | Methoxy, Chloro, and Ethynyl group effects |
| Ethynyl CH | ~3.0 | ~80 | Anisotropy of the triple bond |
| Methoxy CH₃ | ~3.8 | ~55 | Electronegativity of the oxygen atom |
| Aromatic C-Cl | N/A | ~130 | Halogen-induced deshielding |
| Aromatic C-O | N/A | ~155 | Shielding from the methoxy group |
| Aromatic C-C≡CH | N/A | ~115 | π-system effects |
| Ethynyl C-H | N/A | ~75 | Hybridization and π-system |
Note: The predicted chemical shift values are approximate ranges based on general principles for substituted benzenes. researchgate.netims.ac.jp
Reaction Pathway Elucidation and Transition State Analysis through Computational Methods
Computational methods are indispensable for elucidating the mechanisms of chemical reactions involving molecules like this compound. These methods allow for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. fossee.in
For instance, a potential reaction of this compound could be an electrophilic addition to the ethynyl group or a nucleophilic aromatic substitution. A computational study of such a reaction would involve the following steps:
Geometry Optimization: The structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy geometries.
Transition State Search: Algorithms are used to locate the transition state structure connecting the reactants and products.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A minimum on the potential energy surface (reactant, product, or intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to ensure that it correctly connects the desired reactants and products.
The activation energy of the reaction can be determined from the energy difference between the reactants and the transition state. This information is vital for predicting the feasibility and rate of a chemical reaction.
Table 4: Steps in a Computational Study of a Hypothetical Reaction Pathway
| Step | Purpose | Computational Method | Expected Outcome |
| 1. Reactant/Product Optimization | Find the most stable structures | DFT Geometry Optimization | Optimized geometries and energies |
| 2. Transition State Search | Locate the highest energy point on the reaction path | e.g., Nudged Elastic Band (NEB) or Dimer method | Geometry of the transition state |
| 3. Frequency Calculation | Characterize the nature of the stationary points | DFT Frequency Analysis | Real frequencies for minima, one imaginary for TS |
| 4. IRC Calculation | Confirm the reaction path | Intrinsic Reaction Coordinate (IRC) following | A path connecting reactant, TS, and product |
Applications in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Molecular Architectures
The compound serves as a fundamental component for synthesizing larger, more intricate molecules with tailored properties. Its rigid phenylacetylene (B144264) structure is a key feature for incorporation into larger systems.
The terminal ethynyl (B1212043) group of 4-Chloro-2-ethynyl-1-methoxybenzene makes it a prime candidate for polymerization reactions, such as polycyclotrimerization or cross-coupling polymerizations, to form π-conjugated polymers. These materials, characterized by alternating single and multiple bonds, are of great interest for their electronic and optical properties, with potential applications in organic electronics like organic light-emitting diodes (OLEDs) and photovoltaics. The presence of the chloro and methoxy (B1213986) substituents would further allow for fine-tuning the polymer's electronic characteristics and solubility.
A significant application of this compound is its use as a key intermediate in the multi-step synthesis of advanced functional molecules. A prime example is its documented role in the preparation of glucopyranosyl-substituted benzyl-benzene derivatives. In a patented synthesis, this compound is reacted with a protected glucopyranosyl derivative in a Sonogashira-type coupling reaction. This reaction joins the two complex fragments via the ethynyl group, demonstrating the compound's utility in building sophisticated architectures that would be difficult to assemble otherwise.
Development of Novel Synthetic Methodologies
While specific literature detailing the use of this compound to develop entirely new reaction types is limited, its structure makes it an ideal substrate for testing and optimizing existing synthetic methods. The presence of both a terminal alkyne and an aryl chloride allows it to be a test substrate for chemoselective cross-coupling reactions, such as the Sonogashira, Suzuki, or Stille couplings. Researchers can use this molecule to explore the selective reactivity of one site over the other under various catalytic conditions, thereby refining and expanding the utility of these important reactions.
Role in Drug Discovery and Development (as Scaffold or Intermediate, excluding clinical applications)
The most well-documented application of this compound is as a crucial intermediate in the synthesis of therapeutic agents. Its structure is embedded within a class of compounds developed as inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2), a target for the treatment of type 2 diabetes.
In the context of drug development, the core of this compound serves as a critical structural component. In the synthesis of SGLT2 inhibitors, this compound is not the final drug but a key piece of the molecular puzzle. For example, in patent WO2008031553A1, it is referred to as "Intermediate 2". It is used to construct the central diarylmethane core of the final drug candidates. The synthesis involves coupling this intermediate with a glucose derivative and then further modifying the resulting structure. This illustrates how the compound acts as a foundational scaffold upon which the final, more complex, and biologically active molecule is built.
The process detailed in the patent involves the following key transformation where this compound is a starting material:
| Step | Reactant 1 | Reactant 2 | Key Reaction Type | Resulting Structure |
| 1 | This compound | A protected glucopyranosyl derivative | C-C cross-coupling | A glucosyl-alkynyl-anisole derivative |
| 2 | Product from Step 1 | - | Reduction of the alkyne | The core of the final SGLT2 inhibitor |
This table demonstrates the derivatization of the initial scaffold into a more advanced intermediate on the path to a final drug product.
The selection of this compound as an intermediate is the direct result of extensive structure-activity relationship (SAR) studies. SAR explores how modifying the chemical structure of a compound affects its biological activity. The specific substitution pattern—a chloro group at the 4-position and a methoxy group at the 1-position of the phenyl ring that will ultimately connect to the glucose moiety—was identified as being optimal for potent and selective SGLT2 inhibition.
The chloro and methoxy groups play crucial roles in modulating the electronic and steric properties of the molecule, influencing how it binds to the target protein. nih.govgoogle.com The development of a synthetic route using this specific intermediate underscores its importance in the final drug design, as the arrangement of its substituents was deemed essential for achieving the desired therapeutic profile. nih.govgoogle.comgoogle.com Therefore, its use is a direct reflection of the insights gained from prior SAR campaigns aimed at discovering effective SGLT2 inhibitors.
Synthesis of Diverse Heterocyclic Compound Libraries
The strategic placement of a terminal alkyne, a chloro substituent, and a methoxy group on the benzene (B151609) ring makes this compound an ideal substrate for generating diverse libraries of heterocyclic compounds. Through well-established synthetic methodologies, this single precursor can be elaborated into a wide array of quinolines, triazoles, and benzofurans, each bearing the core 4-chloro-1-methoxybenzene moiety.
Quinolines and Related Nitrogen Heterocycles
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of applications. The synthesis of quinoline (B57606) derivatives from this compound can be efficiently achieved through palladium- and copper-catalyzed reactions. A common and robust method involves the Sonogashira coupling of the terminal alkyne with an appropriately substituted ortho-iodoaniline. wikipedia.org This initial coupling reaction forms a 2-alkynyl-aniline intermediate.
Subsequent intramolecular cyclization of this intermediate, often promoted by a base or a transition-metal catalyst, leads to the formation of the quinoline ring system. By varying the substitution pattern on the aniline (B41778) coupling partner, a diverse library of quinolines can be generated from the common precursor, this compound. This strategy allows for the systematic modification of the final molecule's properties.
Table 1: Representative Synthesis of Quinolines
| Alkyne Substrate | Aniline Partner | Resulting Quinoline Product |
| This compound | 2-Iodoaniline | 7-Chloro-5-methoxy-2-phenylquinoline |
| This compound | 4-Fluoro-2-iodoaniline | 6-Fluoro-7-chloro-5-methoxy-2-phenylquinoline |
| This compound | 2-Iodo-4-methylaniline | 7-Chloro-5-methoxy-6-methyl-2-phenylquinoline |
Triazoles and Azole Derivatives
The 1,2,3-triazole moiety is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govrsc.org The most prominent example of a click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govrsc.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgorganic-chemistry.org
This compound, as a terminal alkyne, is an excellent substrate for the CuAAC reaction. nih.gov By reacting it with a wide variety of organic azides (R-N₃), a vast and diverse library of 1-(substituted)-4-(4-chloro-2-methoxyphenyl)-1H-1,2,3-triazoles can be synthesized under mild conditions. nih.govnih.gov The reaction's reliability and the commercial availability of numerous azide (B81097) building blocks make this approach highly valuable for drug discovery and materials science. semanticscholar.orgjocpr.com
Table 2: Synthesis of 1,2,3-Triazole Derivatives via CuAAC
| Alkyne Substrate | Azide Partner | Resulting 1,2,3-Triazole Product |
| This compound | Benzyl azide | 1-Benzyl-4-(4-chloro-2-methoxyphenyl)-1H-1,2,3-triazole |
| This compound | Phenyl azide | 4-(4-Chloro-2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole |
| This compound | 1-Azido-4-nitrobenzene | 4-(4-Chloro-2-methoxyphenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole |
Benzofurans and Fused Oxygen Heterocycles
Benzofurans are a class of oxygen-containing heterocyclic compounds frequently found in natural products and pharmacologically active molecules. nih.gov The synthesis of substituted benzofurans can be effectively accomplished using this compound through a sequence involving a Sonogashira coupling followed by an intramolecular cyclization.
This common strategy begins with the palladium-catalyzed Sonogashira coupling of this compound with an ortho-iodophenol. wikipedia.org The resulting diaryl-alkyne intermediate is then subjected to cyclization conditions, typically using a base or a copper or gold catalyst, to promote the intramolecular attack of the phenolic oxygen onto the alkyne. This annulation step forges the furan (B31954) ring, yielding a 2-substituted benzofuran. The diversity of this method stems from the wide range of commercially available or readily synthesized ortho-iodophenols, allowing for the creation of a library of benzofurans with varied substitution patterns.
Table 3: Synthesis of Benzofuran Derivatives
| Alkyne Substrate | Phenol (B47542) Partner | Resulting Benzofuran Product |
| This compound | 2-Iodophenol | 2-(4-Chloro-2-methoxyphenyl)benzofuran |
| This compound | 2-Iodo-4-methylphenol | 2-(4-Chloro-2-methoxyphenyl)-5-methylbenzofuran |
| This compound | 4-Bromo-2-iodophenol | 5-Bromo-2-(4-chloro-2-methoxyphenyl)benzofuran |
Future Research Directions and Unexplored Avenues for 4 Chloro 2 Ethynyl 1 Methoxybenzene
The unique structural characteristics of 4-Chloro-2-ethynyl-1-methoxybenzene, featuring a reactive ethynyl (B1212043) group, a chloro substituent, and a methoxy (B1213986) group on an aromatic ring, position it as a versatile building block in organic synthesis. While its primary utility has been explored in the context of forming carbon-carbon and carbon-heteroatom bonds, significant opportunities remain for future research. The following sections outline promising, yet underexplored, avenues of investigation that could unlock the full potential of this compound.
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-2-ethynyl-1-methoxybenzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:
Methoxy group introduction : Electrophilic substitution (e.g., methylation of a phenolic precursor under alkaline conditions).
Chlorination : Use of chlorinating agents (e.g., Cl2/FeCl3) at controlled temperatures to avoid over-halogenation.
Ethynylation : Sonogashira coupling or acetylene addition via palladium-catalyzed cross-coupling reactions.
- Critical Parameters : Temperature (20–80°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., Pd(PPh3)4 at 5 mol%) significantly impact yield. For example, excess ethynylating agents may lead to byproducts like di-alkynylated derivatives .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine analytical techniques for robust validation:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% target peak area).
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, ethynyl proton absence due to sp-hybridization).
- IR : Alkyne C≡C stretch (~2100–2260 cm<sup>−1</sup>).
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]<sup>+</sup> or [M−Cl]<sup>+</sup> fragments) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use vapor respirators if volatilization is observed (e.g., during heating) .
- Engineering Controls : Fume hoods for synthesis steps; closed systems for reactions involving volatile intermediates.
- First Aid : Immediate rinsing with water for skin/eye contact; consult a physician if ingested (no specific antidote reported) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-Methoxybenzophenone in ).
- Computational Validation : DFT calculations (e.g., Gaussian software) to simulate NMR/IR spectra and compare with experimental data.
- Isotopic Labeling : Use <sup>13</sup>C-labeled precursors to trace signal assignments in complex spectra .
Q. What strategies optimize yield in multi-step syntheses of this compound derivatives?
- Methodological Answer :
- Stepwise Intermediate Isolation : Purify intermediates (e.g., chloro-methoxybenzene) before ethynylation to minimize side reactions.
- Catalyst Screening : Test Pd/Cu catalysts (e.g., PdCl2(PPh3)2 vs. Pd(OAc)2) for coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require lower temperatures to suppress decomposition .
Q. What are the critical knowledge gaps in the environmental impact assessment of this compound?
- Methodological Answer :
- Toxicity Data : Limited ecotoxicological studies (e.g., LC50 for aquatic organisms); prioritize OECD 201/202 guideline testing .
- Degradation Pathways : Investigate photolysis (UV-Vis) and biodegradation (microbial consortia) under simulated environmental conditions.
- Bioaccumulation Potential : LogP calculations (e.g., ChemAxon) to predict partitioning behavior; validate with in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
